molecular formula C18H12F4N2O2S B12627540 C18H12F4N2O2S

C18H12F4N2O2S

Cat. No.: B12627540
M. Wt: 396.4 g/mol
InChI Key: NYAABVOTAKTAQJ-UHFFFAOYSA-N
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Description

. This compound is a thiazolidinedione derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-fluorophenyl)methylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as a ligand in molecular dynamics simulations. It can interact with various biomolecules, providing insights into protein-ligand interactions .

Medicine

Medically, thiazolidinedione derivatives are known for their antidiabetic properties. This compound is investigated for its potential to modulate glucose metabolism and insulin sensitivity .

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of (5E)-5-[(2-fluorophenyl)methylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to nuclear receptors, modulating gene expression and influencing various metabolic pathways. The compound’s effects on glucose metabolism are mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid and glucose homeostasis .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H12F4N2O2S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C18H12F4N2O2S/c19-14-3-1-2-4-15(14)24-16(25)9-13-10-23-17(27-13)11-5-7-12(8-6-11)26-18(20,21)22/h1-8,10H,9H2,(H,24,25)

InChI Key

NYAABVOTAKTAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F)F

Origin of Product

United States

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